

Spectroscopic Analysis of 2,3-Dibromopropionic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dibromopropionic acid

Cat. No.: B165491

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This guide provides a comprehensive overview of the spectroscopic data for **2,3-Dibromopropionic acid**, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Furthermore, this document outlines the experimental protocols for each analytical technique, offering a foundational understanding of the data acquisition process.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2,3-Dibromopropionic acid**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.90	Singlet	-	-COOH
4.49	Doublet of doublets	J = 10.7 Hz, 4.9 Hz	-CH(Br)-
3.91	Doublet of doublets	J = 10.7 Hz, -10.0 Hz	-CH ₂ Br (diastereotopic H)
3.71	Doublet of doublets	J = -10.0 Hz, 4.9 Hz	-CH ₂ Br (diastereotopic H)
Solvent: CDCl ₃ , Reference: TMS[1]			

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
170.5	-COOH
45.5	-CH(Br)-
35.0	-CH ₂ Br
Solvent: CDCl ₃ , Reference: TMS[2]	

Table 3: Infrared (IR) Spectroscopy Data

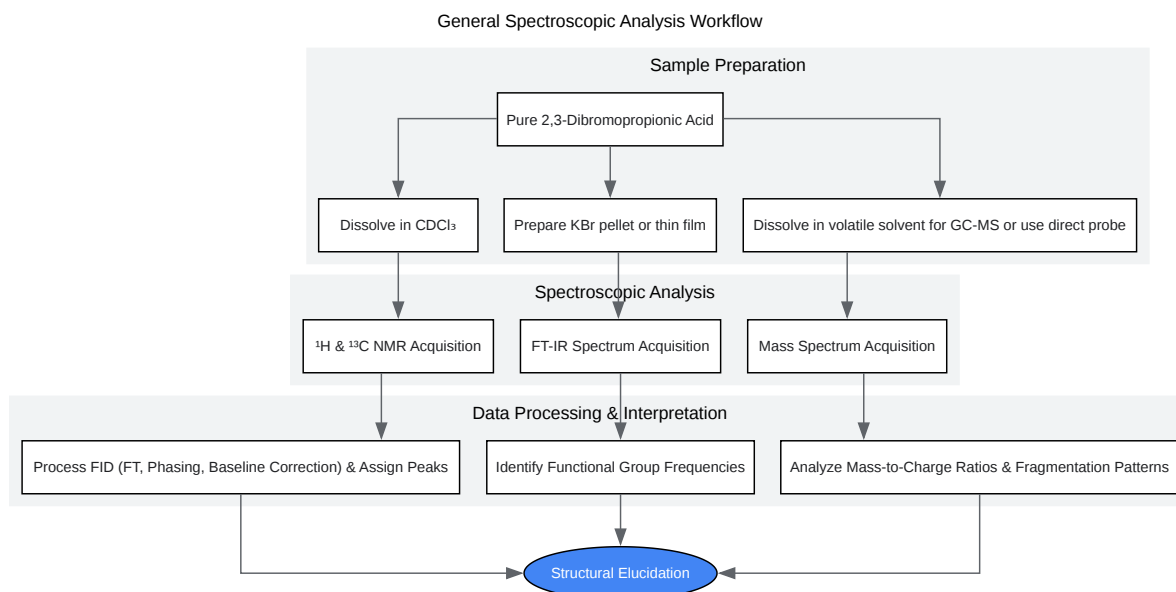
Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
1710	Strong	C=O stretch (Carboxylic Acid)
1200-1300	Medium	C-O stretch
500-700	Strong	C-Br stretch
Sample Preparation: KBr disc or nujol mull[1]		

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
229, 231, 233	Low	[M] ⁺ (Molecular ion peak with isotopic pattern for two Br atoms)
151, 153	High	[M-Br] ⁺
107, 109	High	[C ₂ H ₂ Br] ⁺
79, 81	Medium	[Br] ⁺
Ionization Method: Electron Ionization (EI)[3]		

Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **2,3-Dibromopropionic acid** is depicted below. This process ensures a systematic and comprehensive characterization of the material.



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Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: For ^1H NMR, approximately 5-25 mg of **2,3-Dibromopropionic acid** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3). For ^{13}C NMR, a more concentrated solution of 20-50 mg in the same volume of solvent is prepared to compensate for the lower natural abundance of the ^{13}C isotope. The sample is filtered through a small

plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

- ^1H NMR Spectroscopy:
 - Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 90 MHz or higher.
 - Acquisition Parameters:
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Spectral Width: 0-15 ppm.
 - Data Processing: The raw Free Induction Decay (FID) signal is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal at 0 ppm. Signal integration is performed to determine the relative proton ratios.
- ^{13}C NMR Spectroscopy:
 - Instrumentation: A high-resolution NMR spectrometer.
 - Acquisition Parameters:
 - Mode: Proton-decoupled.
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.

- Number of Scans: 128 to 1024 or more, due to the low sensitivity of the ^{13}C nucleus.
- Spectral Width: 0-200 ppm.
- Data Processing: Similar to ^1H NMR, the FID is Fourier transformed, and phase and baseline corrections are applied. Chemical shifts are referenced to TMS.

3.2 Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
 - Approximately 50 mg of solid **2,3-Dibromopropionic acid** is placed in a small vial.
 - A few drops of a volatile solvent like methylene chloride are added to dissolve the solid completely.
 - A drop of this solution is placed onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
 - The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - A background spectrum of the empty sample compartment is collected to account for atmospheric CO_2 and H_2O .
 - The salt plate with the sample film is placed in the sample holder.
 - The sample spectrum is recorded, typically over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

3.3 Mass Spectrometry (MS)

- Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of **2,3-Dibromopropionic acid** is prepared in a volatile organic solvent such as

dichloromethane or hexane. For direct probe analysis, a small amount of the solid sample is placed in a capillary tube.

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), equipped with an Electron Ionization (EI) source.
- Electron Ionization (EI) Method:
 - The sample is introduced into the high-vacuum ion source of the mass spectrometer.
 - The sample molecules in the gaseous phase are bombarded with a beam of high-energy electrons (typically 70 eV).
 - This bombardment causes the molecule to ionize and fragment.
 - The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
- Mass Analysis and Detection:
 - The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
 - A detector measures the abundance of each ion.
 - The output is a mass spectrum, which is a plot of relative ion abundance versus m/z . This spectrum provides the molecular weight from the molecular ion peak and structural information from the fragmentation pattern.^{[3][4]}

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